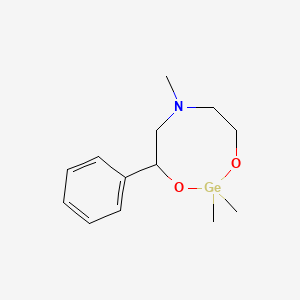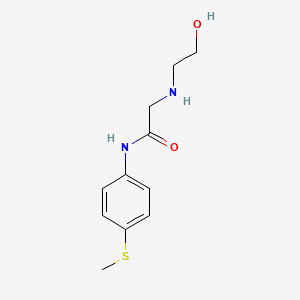
(2R)-2-pent-4-enylcyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral cyclopropane derivative with a pent-4-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-pent-4-enylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include the use of an inert solvent like diethyl ether or dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-pent-4-enylcyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-enyl side chain can be reduced to form a saturated cyclopropane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: The major products are cyclopropanone derivatives.
Reduction: The major product is (2R)-2-pentylcyclopropan-1-ol.
Substitution: The major products depend on the nucleophile used, such as (2R)-2-pent-4-enylcyclopropyl halides or amines.
Scientific Research Applications
(2R)-2-pent-4-enylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-pent-4-enylcyclopropan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its hydroxyl group and chiral center, influencing molecular recognition and binding. The cyclopropane ring can also impart rigidity to the molecule, affecting its overall conformation and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-pent-4-enylcyclopropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Cyclopropylmethanol: A simpler cyclopropane derivative with similar reactivity but lacking the pent-4-enyl side chain.
Pent-4-enylcyclopropane: A related compound without the hydroxyl group, which affects its reactivity and applications.
Uniqueness
(2R)-2-pent-4-enylcyclopropan-1-ol is unique due to its combination of a chiral center, a cyclopropane ring, and a pent-4-enyl side chain. This combination imparts specific reactivity and potential for stereoselective interactions, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2R)-2-pent-4-enylcyclopropan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8?/m1/s1 |
InChI Key |
RQYNRRRPNBIJKC-GVHYBUMESA-N |
Isomeric SMILES |
C=CCCC[C@@H]1CC1O |
Canonical SMILES |
C=CCCCC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)
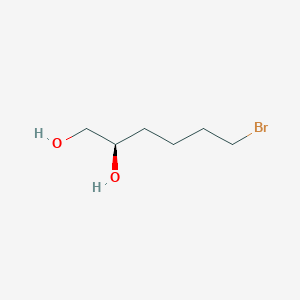
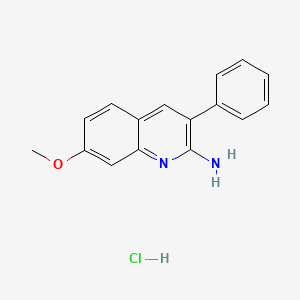
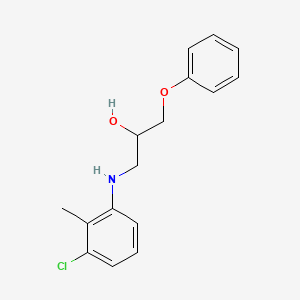
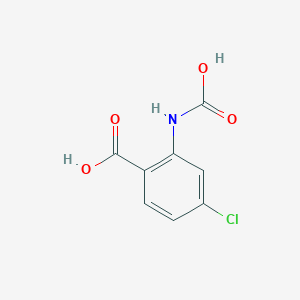
silane](/img/structure/B12629838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)
![trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)
![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
